molecular formula C17H19NO5S B13317400 ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B13317400
M. Wt: 349.4 g/mol
InChI Key: KPPDXSJHNFSDFE-PXNMLYILSA-N
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Description

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidinone derivative characterized by:

  • A Z-configured exocyclic double bond at the 2-position of the thiazolidinone ring.
  • A 5-acetyl-2-methoxyphenylmethyl substituent at the 3-position.
  • An ethyl acetate group conjugated to the ylidene system.
  • A 4-oxo moiety on the thiazolidinone core.

Properties

Molecular Formula

C17H19NO5S

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C17H19NO5S/c1-4-23-17(21)8-16-18(15(20)10-24-16)9-13-7-12(11(2)19)5-6-14(13)22-3/h5-8H,4,9-10H2,1-3H3/b16-8-

InChI Key

KPPDXSJHNFSDFE-PXNMLYILSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC

Canonical SMILES

CCOC(=O)C=C1N(C(=O)CS1)CC2=C(C=CC(=C2)C(=O)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate typically involves a multi-step process. One common method includes the reaction of 5-acetyl-2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the desired thiazolidine derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency and yield. These methods can also help in reducing reaction times and improving the overall scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its antimicrobial effects could result from disrupting bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives

Compound Name / ID Substituents at Position 3 Functional Groups / Modifications Configuration Biological Activity (if reported) References
Target Compound 5-Acetyl-2-methoxyphenylmethyl Ethyl acetate, 4-oxo 2Z Not explicitly stated -
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate 3-Bromophenylmethylidene Sulfanylidene (C=S), ethyl acetate, 4-oxo 5Z Antifungal (inferred from thioxo analogs)
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate Phenyl Cyano, methoxy-oxoethylidene, ethyl acetate, 4-oxo 2Z, 5E Kinase inhibition (based on cyano groups)
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate 3-Methoxyphenyl (quinazolinone hybrid) Thioether linkage, methyl acetate, 4-oxo - Antimicrobial (quinazolinone derivatives)
2-[(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Pyrazole-phenyl hybrid Sulfanylidene, acetic acid, 4-oxo 5Z Antitumor (rhodanine derivatives)

Green Chemistry Approaches

  • Quinazolinone-thiazolidinone hybrids (e.g., ) utilize solvent-free or low-toxicity conditions (e.g., acetic acid/DMF), aligning with sustainable practices.

Physicochemical Properties

  • Solubility : The target compound’s acetyl and methoxy groups enhance lipophilicity compared to sulfanylidene or carboxylic acid derivatives (e.g., ).
  • Crystallography: Derivatives like exhibit monoclinic packing (P21/c space group) with Z = 4, stabilized by C-H···O interactions. Computational tools like Mercury enable comparison of molecular geometries.

Biological Activity

Ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and metabolic disorder treatments. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the thiazolidin class, characterized by a thiazolidine ring structure that often contributes to various biological activities. The presence of an acetyl group and a methoxyphenyl moiety enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazolidin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Induction of Apoptosis : Research indicates that certain thiazolidin derivatives can induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways. For example, studies on related compounds revealed that they triggered apoptotic signals in HeLa cells, leading to cell death .
  • Cytotoxicity : The cytotoxic effects of these compounds were evaluated using various cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). IC50 values were determined to assess potency. Notably, some derivatives demonstrated lower IC50 values compared to standard chemotherapeutics like irinotecan .

Anti-inflammatory Effects

Thiazolidin derivatives have also been studied for their anti-inflammatory properties. In vitro experiments showed that these compounds can reduce pro-inflammatory markers in macrophages, suggesting a potential role in treating inflammatory diseases .

Metabolic Effects

Several thiazolidin compounds have been reported to enhance glucose uptake in insulin-resistant models. For instance:

  • Insulin Sensitization : Certain derivatives improved glucose metabolism in high-carbohydrate diet-induced insulin-resistant mice. They effectively reduced hyperglycemia and related metabolic disturbances .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of thiazolidin derivatives:

StudyObjectiveFindings
Study AEvaluate anticancer activityCompounds induced apoptosis in HeLa cells; IC50 values lower than irinotecan
Study BAssess anti-inflammatory effectsReduction in ROS and NO levels in RAW264.7 macrophages
Study CInvestigate insulin sensitizationEnhanced glucose uptake in insulin-resistant mice; reduced hyperglycemia

The mechanisms underlying the biological activities of this compound are likely multifaceted:

  • Apoptotic Pathways : Induction of apoptotic pathways involves modulation of Bcl-2 family proteins and activation of caspases.
  • Inflammatory Pathway Modulation : The compound may inhibit NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines.
  • Metabolic Regulation : By enhancing glucose uptake, these compounds may activate AMPK pathways involved in energy metabolism.

Q & A

Basic: What are the optimal synthetic routes for ethyl 2-[(2Z)-3-[(5-acetyl-2-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate, and how can reaction yields be improved?

Methodological Answer:
Synthesis typically involves condensation of substituted thiazolidinone precursors with appropriate aldehydes or ketones. For example:

  • Key Steps : Refluxing a mixture of 2-aminothiazol-4-one derivatives, sodium acetate (as a catalyst), and substituted benzaldehyde analogs in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid .
  • Yield Optimization : Adjusting molar ratios (e.g., 1:1.1 ratio of thiazolidinone to aldehyde), extending reflux time (up to 5 hours), and using polar aprotic solvents like DMF to enhance solubility .

Basic: How is the Z-configuration of the thiazolidinone exocyclic double bond confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group, β = 105.9290°) confirms the Z-configuration by resolving bond angles and dihedral angles between the thiazolidinone ring and substituents .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH} values < 12 Hz) and NOESY correlations between the exocyclic double bond protons and adjacent groups support the Z-conformation .

Advanced: How do solvent and reaction conditions influence reaction mechanisms and byproduct formation in thiazolidinone synthesis?

Methodological Answer:

  • Solvent Effects : Polar solvents (e.g., acetic acid) stabilize zwitterionic intermediates, favoring thiazolidinone cyclization, while non-polar solvents may lead to imine side products .
  • Byproduct Identification : Use LC-MS or HPLC to detect intermediates like hydrazones or oximes. For example, methyl (2Z)-[2[(diaminomethylene)amino]-4-oxothiazol-5-ylidene]acetate forms triazinan-2-ylidene derivatives in the presence of alkylamines and formaldehyde .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for thiazolidinone derivatives with antimicrobial or anticancer activity?

Methodological Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., acetyl, methoxy) at the 5-position of the phenyl ring to enhance bioactivity. Test derivatives against Gram-positive bacteria (e.g., S. aureus) or cancer cell lines (e.g., MCF-7) .
  • Computational Modeling : Perform DFT calculations to correlate frontier molecular orbitals (HOMO/LUMO) with redox activity and binding affinity to biological targets .

Data Contradiction: How should researchers resolve discrepancies between spectroscopic data and crystallographic results?

Methodological Answer:

  • Cross-Validation : If NMR suggests a different stereochemistry than X-ray data, re-examine sample purity (HPLC) or crystallize under alternative conditions (e.g., slow evaporation vs. diffusion).
  • Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain differences .

Basic: What purification techniques are effective for isolating thiazolidinone derivatives?

Methodological Answer:

  • Recrystallization : Use DMF/acetic acid (1:1) or ethanol/water mixtures to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (e.g., 30–70%) for polar derivatives .

Advanced: How does polymorphism in thiazolidinone crystals affect physicochemical properties and bioactivity?

Methodological Answer:

  • Crystal Packing Analysis : Compare unit cell parameters (e.g., a=9.9684a = 9.9684 Å, b=9.9657b = 9.9657 Å) across polymorphs to assess hydrogen-bonding networks (e.g., C–H⋯O interactions) .
  • Dissolution Studies : Measure solubility and dissolution rates of polymorphs in PBS (pH 7.4) to correlate with bioavailability .

Advanced: What computational methods are used to predict electronic properties of thiazolidinone derivatives?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to compute electrostatic potential maps and Fukui indices for nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., bacterial enzymes) using GROMACS to identify binding modes .

Basic: How can researchers validate analytical methods for quantifying thiazolidinone derivatives?

Methodological Answer:

  • Calibration Curves : Use HPLC with UV detection (λ = 254 nm) and linear regression (R2>0.99R^2 > 0.99) for concentrations 0.1–100 µg/mL .
  • Repeatability Tests : Perform intraday/interday precision studies (%RSD < 2%) and spike recovery assays (90–110%) .

Advanced: What strategies mitigate challenges in scaling up thiazolidinone synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Optimize continuous flow reactors to reduce reaction times and improve heat transfer for exothermic steps .
  • Green Chemistry : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) and recover catalysts via nanofiltration .

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